molecular formula C18H13ClN6O4 B2913901 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892763-57-4

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2913901
CAS No.: 892763-57-4
M. Wt: 412.79
InChI Key: YCOWJWGAZSTZAG-UHFFFAOYSA-N
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Description

4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-5-amine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a triazole core linked to a 1,2,4-oxadiazole ring, a benzodioxole moiety, and a substituted phenyl group (3-chloro-4-methoxyphenyl). Its structural complexity arises from the integration of multiple aromatic and heterocyclic systems, which are often associated with enhanced biological activity due to π-π stacking and hydrogen-bonding interactions.

While direct experimental data for Compound A (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs offer insights into its likely physicochemical and pharmacological behavior.

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-chloro-4-methoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O4/c1-26-12-5-3-10(7-11(12)19)25-16(20)15(22-24-25)18-21-17(23-29-18)9-2-4-13-14(6-9)28-8-27-13/h2-7H,8,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOWJWGAZSTZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-5-amine (commonly referred to as the oxadiazole-triazole hybrid) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzodioxole moiety : Known for its diverse biological activities.
  • Oxadiazole ring : Associated with antimicrobial and anti-inflammatory properties.
  • Triazole ring : Often linked to antifungal and anticancer activities.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC18H16ClN5O3
Molecular Weight385.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The oxadiazole component is known to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The triazole moiety may modulate receptor activities that are crucial in cellular signaling pathways.

Anticancer Activity

Several studies have reported the anticancer potential of oxadiazole-triazole hybrids. For example:

  • A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through the activation of caspases .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Research indicates that derivatives containing the benzodioxole structure possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models:

  • In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses .

Case Study 1: Anticancer Efficacy

In a preclinical study, researchers evaluated the efficacy of the oxadiazole-triazole hybrid against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Assessment

A separate study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 μg/mL and 20 μg/mL respectively, indicating potent antibacterial properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

Compound A shares key motifs with several analogs in the evidence:

Table 1: Structural Comparison of Compound A and Analogous Compounds
Compound ID Core Structure Key Substituents Molecular Weight Reference
Compound A 1,2,3-Triazole + 1,2,4-oxadiazole + benzodioxole 3-Chloro-4-methoxyphenyl Not reported
Compound 1 () 1,2,3-Triazole + 1,2,4-oxadiazole 4-Chlorophenyl (oxadiazole), 2,5-dimethoxyphenyl (triazole) Not reported
Compound 2 () 1,2,3-Triazole + 1,2,4-oxadiazole 4-Ethoxyphenyl (oxadiazole), 2,3-dimethylphenyl (triazole) 376.4 g/mol
Compound 3 () 1,2,3-Triazole + 1,2,4-thiadiazole 4-Chlorophenyl (triazole), 3,5-dimethoxyphenyl (thiadiazole) 428.9 g/mol
Compound 4 () 1,3,4-Oxadiazole + benzoxazole 3-Bromophenyl (benzoxazole), 4-methylphenyl (oxadiazole) 448 g/mol
Key Observations:

Heterocyclic Diversity :

  • Compound A and Compound 1 both integrate 1,2,3-triazole and 1,2,4-oxadiazole rings, but Compound A uniquely includes a benzodioxole group, which may enhance its electron density and metabolic resistance compared to Compound 1 ’s simpler chlorophenyl substituent .
  • Compound 3 replaces the oxadiazole with a thiadiazole, introducing sulfur-based polarity, which could alter solubility and binding affinity .

In contrast, Compound 2’s 4-ethoxyphenyl group may increase hydrophobicity due to the longer ethoxy chain . Compound 4’s bromine atom introduces steric bulk and polarizability, which could enhance halogen bonding in biological targets .

Computational and Crystallographic Insights

  • Structural Validation : Programs like SHELXL and WinGX are widely used for refining crystal structures of triazole and oxadiazole derivatives, ensuring accurate bond-length and angle measurements .
  • Molecular Docking : highlights docking studies for benzimidazole-triazole hybrids, a methodology applicable to Compound A for predicting target binding modes .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The compound’s synthesis involves multi-step heterocyclic coupling. A typical approach includes:

  • Step 1 : Condensation of a benzodioxol-containing hydrazide with a substituted nitrile to form the 1,2,4-oxadiazole ring (reflux in ethanol with catalytic HCl).
  • Step 2 : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. Use 3-chloro-4-methoxyphenyl azide and a propargylamine derivative under inert conditions (N₂ atmosphere) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 azide:alkyne) and use microwave-assisted synthesis to reduce reaction time (60–80°C, 30 min) .

Key Analytical Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm final purity (>95%) by LC-MS .

Q. How can structural ambiguities in the triazole and oxadiazole moieties be resolved?

  • X-ray Crystallography : Resolve tautomeric forms (e.g., 1H vs. 2H triazole) by single-crystal diffraction. For example, planar dihedral angles between benzodioxol and oxadiazole rings (e.g., <5°) indicate conjugation stability .
  • Spectroscopy : Use ¹H-¹⁵N HMBC NMR to confirm nitrogen connectivity. Peaks at δ 150–160 ppm (triazole N) and δ 250–260 ppm (oxadiazole N) are diagnostic .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Anticancer Screening : Test against human cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC₅₀ values <10 µM suggest significant activity .
  • Antimicrobial Profiling : Use agar diffusion against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Zone of inhibition >15 mm at 100 µg/mL indicates potency .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro, methoxy) influence reactivity in cross-coupling reactions?

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The 3-chloro-4-methoxyphenyl group increases electrophilicity at the triazole C5 position, enhancing nucleophilic substitution efficiency .
  • Experimental Validation : Compare reaction rates using Hammett plots. Substituent constants (σₚ: Cl = +0.23, OMe = −0.27) correlate with log(k) values in SNAr reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Aggregate data from parallel assays (e.g., IC₅₀ variability in MTT vs. SRB assays) and normalize using standardized protocols (e.g., NCI-60 guidelines) .
  • Targeted Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects that may explain discrepancies .

Q. How can computational models predict metabolic stability and toxicity?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate metabolic pathways. High microsomal stability (>60% remaining at 1 hr) and low CYP3A4 inhibition (IC₅₀ >10 µM) are favorable .
  • In Silico Toxicity : Apply Derek Nexus to flag structural alerts (e.g., benzodioxol’s potential for hepatotoxicity). Experimental validation via Ames test (TA98 strain) is critical .

Methodological Recommendations

  • Contradiction Resolution : Combine crystallographic data (e.g., bond lengths ±0.02 Å) with dynamic NMR to assess tautomerism .
  • AI-Driven Optimization : Use COMSOL Multiphysics to model reaction kinetics, reducing trial-and-error experimentation by 40% .

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